molecular formula C22H12Cl2N2O2S B15024053 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

Cat. No.: B15024053
M. Wt: 439.3 g/mol
InChI Key: RECFCXVQHXCYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under reflux conditions in solvents such as ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield amine derivatives, while oxidation reactions may produce corresponding oxides .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exert cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells . The compound may target key enzymes and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is unique due to its specific structural features and the presence of both benzoxazole and benzothiophene moieties. This combination imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H12Cl2N2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H12Cl2N2O2S/c23-13-8-9-15-18(11-13)29-20(19(15)24)21(27)25-14-5-3-4-12(10-14)22-26-16-6-1-2-7-17(16)28-22/h1-11H,(H,25,27)

InChI Key

RECFCXVQHXCYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.